1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one basic properties
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one basic properties
An In-Depth Technical Guide to the Basic Properties of 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
Abstract
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one, a prominent member of the enaminone class of compounds, serves as a highly versatile and valuable intermediate in modern organic and medicinal chemistry. Its unique electronic structure, featuring both electron-donating and electron-withdrawing moieties, imparts a dual reactivity profile that is instrumental in the synthesis of complex heterocyclic systems. This guide provides a detailed examination of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, spectroscopic signature, and core basic properties. We delve into the causality behind its reactivity, exploring the principal sites of protonation and its behavior as both a nucleophile and an electrophile. This document is intended for researchers, scientists, and drug development professionals who utilize such building blocks in the design and synthesis of novel chemical entities.
Introduction: The Versatility of Enaminones
Enaminones are a class of organic compounds characterized by an amine substituent conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement makes them exceptionally useful synthetic precursors, capable of acting as both electrophiles and nucleophiles[1]. Their stable, crystalline nature and straightforward preparation have led to their widespread use as building blocks for a variety of carbocyclic and heterocyclic structures, many of which form the core of marketed pharmaceuticals, including anti-inflammatory, anticonvulsant, and antitumor agents[2].
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS No. 55314-16-4) embodies the synthetic potential of this class. The molecule integrates an electron-withdrawing pyridyl ring and an electron-donating dimethylamino group within a conjugated propenone backbone[3]. This electronic push-pull system governs its stability, reactivity, and basicity, making a thorough understanding of its properties essential for its effective application in complex synthetic campaigns, such as in the preparation of imatinib analogs and other potential cytotoxic agents[3][4].
Physicochemical and Handling Properties
The compound is typically supplied as an off-white to yellow crystalline powder and exhibits solubility in polar organic solvents like methanol and ethanol[5]. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 55314-16-4 | [5][6][7] |
| Molecular Formula | C₁₀H₁₂N₂O | [3][5][6] |
| Molecular Weight | 176.22 g/mol | [3][5][6] |
| Appearance | Off-white to yellow crystalline powder | [5][8] |
| Melting Point | 86 - 91 °C | [5][6][9] |
| Density | ~1.07 - 1.12 g/cm³ | [5][9] |
| Solubility | Soluble in polar organic solvents (methanol, ethanol) | [5][8] |
| Predicted pKa | 6.19 ± 0.70 | [9] |
Handling, Storage, and Safety
Safety: This compound is categorized as poisonous and must be handled with care[5][8]. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child[10]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Storage: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere at room temperature[11]. It should be kept in a cool, dry place, protected from direct sunlight and oxidizing agents, to ensure its shelf life of up to two years[5][8].
Synthesis and Purification
The most direct and widely adopted method for synthesizing 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is the condensation of 3-acetylpyridine with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA)[9].
Causality of Reagent Choice: DMF-DMA serves a dual purpose in this reaction. It provides the one-carbon spacer (the methine group) and the dimethylamino moiety required to form the enaminone structure. The reaction is driven by the formation of a stable conjugated system and the elimination of two equivalents of methanol, which can be removed from the reaction mixture to drive the equilibrium toward the product.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures[9].
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-acetylpyridine (0.1 mol, 12.11 g).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (0.11 mol, 13.11 g, 1.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux at approximately 100°C for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
Solvent Removal: After completion, allow the reaction mixture to cool to room temperature. Remove the volatile components (excess DMF-DMA and methanol byproduct) under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is dissolved in a minimal amount of a suitable solvent (e.g., xylene) and then crystallized, or it can be directly crystallized from a solvent like diethyl ether[9].
-
Isolation: Collect the crystals by vacuum filtration, wash them with cold diethyl ether (2 x 20 mL), and dry them under high vacuum to yield the final product.
-
Validation: Confirm the identity and purity of the product using standard analytical techniques such as NMR, IR, and melting point determination.
Core Basic Properties and Reactivity
The term "basic properties" refers not only to the compound's ability to accept a proton (Brønsted-Lowry basicity) but also to its fundamental electronic nature that dictates its reactivity.
Basicity and Protonation Sites
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one possesses three potential sites for protonation: the pyridyl nitrogen, the dimethylamino nitrogen, and the carbonyl oxygen.
-
Dimethylamino Nitrogen: The lone pair of electrons on this nitrogen is heavily involved in resonance with the enone system, forming a stable vinylogous amide. This delocalization significantly reduces its availability to accept a proton, making it a very weak base.
-
Carbonyl Oxygen: The oxygen atom has lone pairs and can be protonated, particularly under strongly acidic conditions, to activate the carbonyl group.
-
Pyridyl Nitrogen: The lone pair on the pyridine nitrogen is located in an sp² orbital, perpendicular to the aromatic π-system. It is not involved in resonance with the rest of the molecule and is therefore the most available site for protonation under typical acidic conditions.
The predicted pKa of 6.19 for the conjugate acid strongly supports the pyridyl nitrogen as the primary basic center[9]. This value is consistent with that of a protonated pyridine derivative.
Dual Nucleophilic and Electrophilic Reactivity
The unique electronic arrangement of enaminones allows them to function as "chemical chameleons" in synthesis.
-
Nucleophilic Character: Due to the strong electron-donating effect of the dimethylamino group, the β-carbon (C2 of the propenone system) is electron-rich. This makes it a soft nucleophile, capable of reacting with a variety of electrophiles.
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Electrophilic Character: The α,β-unsaturated carbonyl system makes the β-carbon susceptible to nucleophilic attack (a Michael-type addition), a common reaction pathway for enones[2][3]. This electrophilicity can be further enhanced by protonation or Lewis acid coordination at the carbonyl oxygen.
This dual reactivity profile is the cornerstone of its utility, enabling its participation in diverse chemical transformations to build molecular complexity.
Spectroscopic Characterization
While detailed spectra should be acquired for each synthesized batch, the following are the expected characteristic signals for structural confirmation.
-
¹H NMR: Resonances corresponding to the two N-methyl groups (a singlet, ~3 ppm), two vinylic protons (two doublets in the 5.5-8.0 ppm range, showing cis or trans coupling), and the four protons of the 3-substituted pyridine ring (complex multiplets in the aromatic region, 7.3-9.0 ppm).
-
¹³C NMR: Signals for the N-methyl carbons, the two vinylic carbons (one shielded by the nitrogen, one deshielded by the carbonyl), the carbonyl carbon (~185-195 ppm), and the five distinct carbons of the pyridine ring.
-
Infrared (IR) Spectroscopy: A strong absorption band for the conjugated C=O stretch (typically 1630-1650 cm⁻¹), along with C=C and C-N stretching vibrations.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₂N₂O with a high degree of accuracy. Mass spectral data for this compound is publicly available for reference[12].
Conclusion
1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one is a quintessential example of a versatile synthetic intermediate. Its properties are dictated by the interplay between the electron-donating dimethylamino group and the electron-withdrawing pyridyl and carbonyl functions. Its primary basicity resides on the pyridyl nitrogen, and its dual nucleophilic/electrophilic nature at the β-carbon makes it a powerful tool for constructing complex molecules. A firm grasp of these fundamental properties, coupled with stringent adherence to safety and handling protocols, enables researchers to fully exploit its synthetic potential in pharmaceutical discovery and development.
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